Phorbol-12-retinoate-13-acetate

Description

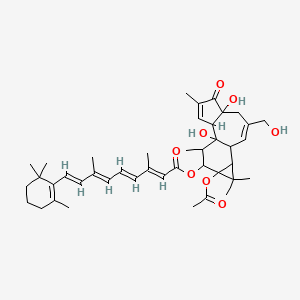

Structure

3D Structure

Properties

Molecular Formula |

C42H56O8 |

|---|---|

Molecular Weight |

688.9 g/mol |

IUPAC Name |

[13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |

InChI |

InChI=1S/C42H56O8/c1-24(16-17-31-26(3)15-12-18-38(31,7)8)13-11-14-25(2)19-34(45)49-37-28(5)41(48)32(35-39(9,10)42(35,37)50-29(6)44)21-30(23-43)22-40(47)33(41)20-27(4)36(40)46/h11,13-14,16-17,19-21,28,32-33,35,37,43,47-48H,12,15,18,22-23H2,1-10H3/b14-11+,17-16+,24-13+,25-19+ |

InChI Key |

GTNCUWBKHZZECN-PZRMNPODSA-N |

Isomeric SMILES |

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C5=C(CCCC5(C)C)C |

Canonical SMILES |

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C=C(C)C=CC=C(C)C=CC5=C(CCCC5(C)C)C |

Pictograms |

Acute Toxic; Irritant |

Synonyms |

12-O-retinoylphorbol-13-acetate 12-ORPA phorbol-12-retinoate-13-acetate |

Origin of Product |

United States |

Molecular Mechanisms of Action of Phorbol 12 Retinoate 13 Acetate

Interaction with Protein Kinase C (PKC) Isoforms

Similar to other phorbol (B1677699) esters, the primary mechanism of action for PRA involves its direct interaction with and activation of Protein Kinase C (PKC). PKC represents a family of serine/threonine kinases that are central to numerous signal transduction cascades, regulating a wide array of cellular processes.

Binding Affinity and Specificity to C1 Domains of PKC

The activation of conventional and novel PKC isoforms by phorbol esters is mediated through their binding to the cysteine-rich C1 domain, a region that normally binds the endogenous second messenger diacylglycerol (DAG). researchgate.net Phorbol esters like Phorbol 12-myristate 13-acetate (PMA) are potent activators of PKC, binding with high affinity to the C1a and C1b domains and inducing the translocation of PKC to the cell membrane. This binding event alleviates the autoinhibition by the pseudosubstrate domain, leading to enzyme activation. nih.gov The C1 domain is a small, zinc-binding structural unit of approximately 50 amino acids. researchgate.net The binding of phorbol esters to this domain provides a hydrophobic surface that facilitates the insertion and anchoring of the PKC-ligand complex into membranes, which is a critical step for its activation. nih.gov

Modulation of PKC Enzymatic Activity

Upon binding of Phorbol-12-retinoate-13-acetate to the C1 domain, a conformational change is induced in the PKC enzyme, leading to its activation. nih.gov This activation involves the removal of the pseudosubstrate domain from the enzyme's active site, allowing it to phosphorylate a wide range of protein substrates on serine and threonine residues. nih.gov The activation of PKC by phorbol esters like PMA can trigger a variety of downstream signaling cascades, including the Ras/Raf-1/ERK and NF-κB pathways, which in turn regulate gene expression and other cellular responses. nih.gov

Comparative Analysis of PKC Activation by this compound versus Phorbol 12-myristate 13-acetate

Phorbol 12-myristate 13-acetate (PMA), a widely studied phorbol ester, is a potent activator of PKC. wikipedia.orgmedchemexpress.com It binds with high affinity to the C1 domains of PKC, inducing its translocation to the membrane and subsequent activation. The lipophilicity of the ester side chains on the phorbol backbone influences the potency and membrane-interacting properties of these compounds. While direct comparative studies on the activation of PKC by PRA versus PMA are not extensively detailed in the provided results, the structural similarity suggests that PRA also functions as a PKC activator. However, the presence of the retinoyl group in PRA introduces a significant structural difference compared to the myristoyl group in PMA, which could potentially lead to differences in binding affinity, duration of action, and downstream signaling outcomes. For instance, Phorbol 12,13-dibutyrate (PDBu), which is less hydrophobic than PMA, is a less potent PKC activator and can be more easily washed out of cell cultures. nih.gov This suggests that the nature of the ester side chain is a key determinant of the biological activity of phorbol esters.

Table 1: Comparison of Phorbol Ester Properties

| Feature | Phorbol 12-myristate 13-acetate (PMA) | Phorbol 12,13-dibutyrate (PDBu) | This compound (PRA) |

| PKC Activation | Potent activator | Less potent activator | Activator |

| Hydrophobicity | High | Lower than PMA | Contains a lipophilic retinoyl group |

| Binding Affinity | High (Ki = 2.6 nM) | Lower than PMA | Data not available |

Engagement of Other Phospholipid Membrane Receptors and Binding Proteins

Beyond its well-established role as a PKC activator, the unique retinoid moiety of this compound allows for its interaction with components of the retinoid signaling pathway.

Interaction with Retinol-Binding Protein (RBP) and Retinoid Signaling Pathways

Retinol, the alcohol form of vitamin A, is transported in the blood by retinol-binding protein (RBP). maynoothuniversity.ieresearchgate.net The interaction of retinoids with RBP is a critical step in their systemic transport and delivery to target tissues. nih.gov Molecular modeling and experimental studies have demonstrated that this compound can bind to RBP. nih.gov Although this binding is significantly weaker (approximately 2000-fold) than that of retinoic acid, it is still a notable interaction. nih.gov

The binding of PRA to RBP is predicted to occur via the β-ionone ring of the retinoyl portion of the molecule, which fits into the binding pocket of RBP. nih.gov This interaction, although of lower affinity, suggests that PRA could potentially modulate retinoid signaling pathways. nih.gov Retinoid signaling itself is a complex process involving cellular uptake, intracellular transport by cellular retinol-binding proteins (CRBPs), and ultimately the regulation of gene expression through nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). researchgate.net The ability of PRA to interact with both PKC and RBP suggests a potential for crosstalk between these two major signaling pathways. nih.gov

Potential Modulatory Effects on Other Diacylglycerol-Responsive Proteins (e.g., Chimaerins, RasGRP, Unc-13/Munc-13)

Phorbol esters exert their effects by mimicking the endogenous second messenger diacylglycerol (DAG). This allows them to bind to and modulate a variety of proteins containing DAG-responsive C1 domains. While direct studies on this compound's interaction with all of these proteins are limited, the activities of the closely related phorbol ester, Phorbol-12-myristate-13-acetate (PMA), provide significant insights into these potential targets.

Chimaerins, RasGRP, and Munc-13 are key families of proteins that possess C1 domains and are responsive to DAG and its phorbol ester analogs. mdpi.com

RasGRP1: This guanine (B1146940) nucleotide exchange factor for Ras is a critical determinant of cellular sensitivity to phorbol esters. In murine EL4 lymphoma cells, high expression levels of RasGRP1 are associated with a PMA-sensitive phenotype, characterized by robust activation of the Erk MAP kinase pathway and subsequent growth arrest. Conversely, cells with low RasGRP1 expression are resistant to these effects. The introduction of siRNA for RasGRP1 into sensitive cells confers resistance to PMA, demonstrating that RasGRP1 is a key mediator of phorbol ester-induced signaling. foxchase.org

Unc-13/Munc-13: Munc13 proteins are essential presynaptic proteins that prime synaptic vesicles for exocytosis. Munc13-1 is recognized as a high-affinity presynaptic receptor for phorbol esters, with binding affinities comparable to those of PKC. nih.gov Upon binding, Munc13-1 translocates to the plasma membrane and acts as a phorbol ester-dependent enhancer of neurotransmitter release. nih.gov This establishes Munc13-1 as a crucial, non-PKC target in the DAG second messenger pathway. nih.govnih.gov Interestingly, different Munc13 paralogs can have opposing responses to phorbol esters. In mouse adrenal chromaffin cells, phorbol ester treatment is stimulatory for secretion when ubMunc13-2 is dominant but becomes inhibitory when Munc13-1 is the dominant isoform. nih.gov

Initiation of Signal Transduction Cascades

As a potent PKC activator, this compound is positioned to initiate a complex network of intracellular signal transduction cascades that are fundamental to cellular processes like proliferation, differentiation, and inflammation. The majority of detailed mechanistic work has been performed with PMA, revealing a pattern of pathway activation that RPA is expected to share due to its core phorbol structure.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (ERK1/2, JNK, p38)

The MAPK pathways are central to cellular responses to a wide array of stimuli, and phorbol esters are potent activators of this system. The activation of specific MAPK family members—ERK1/2, JNK, and p38—can be cell-type dependent.

ERK1/2: The ERK1/2 pathway is strongly and preferentially activated by phorbol esters in response to growth factors. wikipedia.org In various cell lines, including human pulmonary epithelial cells and KSHV-infected PEL cells, treatment with PMA leads to the robust activation of the ERK1/2 pathway. wikipedia.orgnih.gov

JNK and p38: While more commonly associated with stress responses, the JNK and p38 kinases can also be activated by phorbol esters. For instance, in differentiated Caco-2 cells, PMA activates both ERK1/2 and p38 kinases. nih.gov However, in some contexts, the response is more specific. In A549 human pulmonary epithelial cells, PMA-induced cyclooxygenase-2 (COX-2) expression is dependent on the ERK1/2 pathway but not on the p38 MAPK pathway, highlighting the specificity of signaling in different cellular systems. nih.gov

Table 1: MAPK Pathway Activation by Phorbol Esters

| MAPK Family | Activation Status | Cellular Context (Example) | Reference |

|---|---|---|---|

| ERK1/2 | Strongly Activated | Human Pulmonary Epithelial Cells (A549), KSHV-infected PEL cells | wikipedia.orgnih.gov |

| JNK | Activated (Stress-dependent) | General response to stress stimuli, also responsive to phorbol esters | wikipedia.org |

| p38 | Context-dependent Activation | Activated in Caco-2 cells; Not involved in COX-2 induction in A549 cells | nih.govnih.gov |

Upstream Regulators: Ras, Raf-1

The activation of the ERK1/2 pathway by phorbol esters is mediated by a well-defined upstream kinase cascade involving the small GTPase Ras and the serine/threonine kinase Raf-1. Studies in human pulmonary epithelial cells have clearly demonstrated that PKC activation by PMA triggers the sequential activation of Ras and then Raf-1, which in turn leads to the phosphorylation and activation of MEK (MAPK/ERK kinase) and subsequently ERK1/2. nih.gov The use of specific inhibitors for Ras (manumycin A) and Raf-1 (GW 5074) effectively blocks PMA-induced ERK1/2 activation, confirming their essential roles as upstream regulators in this pathway. nih.gov

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway Modulation

The PI3K/Akt signaling pathway is crucial for cell survival, growth, and metabolism. mdpi.commdpi.com this compound is uniquely positioned to modulate this pathway due to its hybrid structure. The phorbol moiety, through PKC and Ras activation, can influence PI3K/Akt signaling. The Ras-Raf-MEK-ERK pathway can phosphorylate and inhibit the TSC1/2 complex, leading to the activation of mTORC1, a downstream effector of Akt. mdpi.com

Furthermore, the retinoate component of RPA suggests an additional mechanism of interaction. Retinoic acid (RA) itself has been shown to activate the PI3K/Akt pathway, leading to the phosphorylation of Akt. This activation is a required step for the neural differentiation of neuroblastoma cells. nih.gov Therefore, RPA may modulate the PI3K/Akt pathway through convergent inputs from both its phorbol and retinoid components.

Activation of Nuclear Factor-kappa B (NF-κB) Pathway

Phorbol esters are potent inducers of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory responses, immune function, and cell survival. mdpi.cominvivogen.comresearchgate.netcaymanchem.com The activation of NF-κB by PMA is a dose-dependent process that is fundamentally linked to its ability to activate PKC. invivogen.com

The signaling cascade often proceeds through the MAPK pathway. In human pulmonary epithelial cells, the activation of PKC by PMA leads to the stimulation of the Ras/Raf-1/ERK1/2 pathway, which in turn initiates the activation of NF-κB. nih.govinvivogen.com This process involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which frees the NF-κB dimer (commonly p50/p65) to translocate to the nucleus and initiate the transcription of its target genes. nih.govmdpi.com

Cross-talk with Hypoxia-Inducible Factor 1-alpha (HIF-1α) Pathways

Significant crosstalk exists between the inflammatory and hypoxic response pathways, and phorbol esters can play a key role in this interaction. Studies have shown that PMA can trigger a crosstalk between HIF-1α and NF-κB. mdpi.comnih.gov This interaction is mediated by the PKCα-ERK1/2-NF-κB signaling axis. mdpi.comnih.gov HIF-1α itself can regulate the activation of the NF-κB pathway, particularly in the context of hypoxic conditions that are often present in inflamed tissues. mdpi.com This interplay suggests that phorbol esters can influence cellular responses to low oxygen environments by co-activating these two master transcription factors, leading to a complex regulation of gene expression related to inflammation and cellular adaptation to hypoxia.

Regulation of Ca2+-ATPase and cAMP Formation

Extensive literature searches did not yield specific research findings on the direct regulation of Ca2+-ATPase and cyclic adenosine (B11128) monophosphate (cAMP) formation by this compound. While studies on other phorbol esters, such as Phorbol-12-myristate-13-acetate (PMA), have shown interactions with these signaling pathways, the unique presence of the retinoyl group at the C-12 position of this compound suggests that its biological activity may differ. However, without direct experimental evidence, a detailed and scientifically accurate account of its specific effects on Ca2+-ATPase and cAMP formation cannot be provided at this time.

Further research is required to elucidate the precise molecular interactions between this compound and the components of the Ca2+-ATPase and adenylyl cyclase systems.

Cellular and Subcellular Effects in Experimental Models

Modulation of Gene Expression and Transcriptional Regulation

PMA exerts significant control over the expression of various genes through both transcriptional and post-transcriptional mechanisms. This regulation is central to its role as a modulator of cellular differentiation, proliferation, and inflammatory responses.

PMA has been shown to both activate and repress the transcription of specific genes in a cell-type-dependent manner.

In human pulmonary epithelial cells (A549), PMA upregulates the expression of Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. tmu.edu.twnih.gov This induction is mediated through a signaling pathway involving PKC, Ras, Raf-1, and ERK1/2, which ultimately leads to the activation of the transcription factor NF-κB. tmu.edu.twnih.gov Similarly, in the human neuroblastoma cell line SK-N-MC, PMA treatment elevates the mRNA levels of the proto-oncogene c-fos and cholecystokinin (B1591339) (CCK). nih.gov

Conversely, PMA can also suppress gene expression. In MC3T3-E1 osteoblast cells, PMA inhibits the expression of the Nephronectin (Npnt) gene in a time- and dose-dependent manner. nih.govnih.gov This suppression of Npnt, an extracellular matrix protein that promotes osteoblast differentiation, is mediated by the activation of PKCα and the subsequent involvement of the c-Jun/c-Fos transcription factors. nih.govnih.gov

Table 1: Effects of PMA on Gene Expression

| Gene | Effect | Cell Line | Mediating Factors |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Upregulation | A549 (Human Pulmonary Epithelial) | PKC, Ras, Raf-1, ERK1/2, NF-κB tmu.edu.twnih.gov |

| c-fos | Upregulation | SK-N-MC (Human Neuroblastoma) | PKC, cAMP-dependent mechanisms nih.gov |

| Cholecystokinin (CCK) | Upregulation | SK-N-MC (Human Neuroblastoma) | PKC, cAMP-dependent mechanisms nih.gov |

| Nephronectin (Npnt) | Downregulation | MC3T3-E1 (Osteoblast) | PKCα, c-Jun/c-Fos nih.govnih.gov |

Beyond transcriptional control, PMA influences gene expression at the post-transcriptional level by modulating the translational state of messenger RNAs (mRNAs). nih.gov In human U937 monocytic cells, stimulation with PMA leads to a considerable modulation of the cytoplasmic distribution of mRNAs between polysomal and non-polysomal fractions. nih.gov This indicates that PMA can alter which mRNAs are actively being translated into proteins. Microarray analysis revealed that PMA post-transcriptionally regulates at least 0.7% of detectable genes in these cells, highlighting that changes in the translational state of transcripts play a critical role in PMA-induced cellular processes like differentiation. nih.gov

PMA can induce poly(ADP)-ribosylation, a post-translational modification of proteins that plays a crucial role in modulating chromatin structure and gene expression. nih.govnih.gov This process is initiated by the enzyme poly(ADP-ribose) polymerase-1 (PARP1). frontiersin.org In mouse and human fibroblasts, as well as human monocytes, PMA treatment causes an increase in poly(ADP)-ribosylation. nih.govnih.gov This effect is dependent on the production of active oxygen species. nih.govnih.gov

The synthesis of the highly charged poly(ADP-ribose) polymer can modulate the basic structure of chromatin, the nucleosome, thereby regulating access to DNA for processes like transcription and repair. frontiersin.orgyoutube.com The PMA-induced accumulation of this polymer occurs in the absence of detectable DNA strand breakage and requires new RNA and protein synthesis. nih.gov This suggests a specific mechanism for PMA-induced modulation of chromatin architecture and gene expression, distinct from DNA damage-induced responses. nih.gov By altering chromatin, poly(ADP)-ribosylation can facilitate the access of repair factors to DNA or transiently silence genes that may interfere with a cell's stress response. frontiersin.orgyoutube.com

Regulation of Cell Proliferation and Cell Cycle Progression

PMA is a potent regulator of cell proliferation, often inducing growth inhibition and cell cycle arrest in various cancer cell lines.

PMA has demonstrated strong antiproliferative effects in several cancer cell models. nih.govnih.gov In human monocytic leukemia THP-1 cells, PMA treatment inhibits cell growth by arresting cells in the G1 phase of the cell cycle. nih.gov This growth arrest is a prerequisite for the differentiation of these cells into macrophages and is associated with the upregulation of the cell cycle inhibitor p21WAF1/CIP1, an effect that occurs independently of p53. nih.gov

Similarly, PMA induces a potent antiproliferative effect in anaplastic (FRO, ARO) and follicular (ML-1) thyroid cancer cell lines. nih.gov In FRO cells, this is characterized by an increase in the fraction of cells in the G1 phase and a decrease in the S and G2 phases. nih.gov The mechanism involves an increase in the levels of the cell cycle regulators p21Waf1/Cip1 and p27Kip1, and a decrease in cyclin D3 and the cyclin-dependent kinases cdk4 and cdk6. nih.gov

Table 2: PMA-Induced Cell Cycle Effects

| Cell Line | Effect | Phase of Arrest | Key Molecular Changes |

|---|---|---|---|

| THP-1 (Human Monocytic Leukemia) | Growth Inhibition | G1 Phase | Upregulation of p21WAF1/CIP1 nih.gov |

| FRO (Anaplastic Thyroid Cancer) | Antiproliferative | G1 Phase | Increase in p21Waf1/Cip1 and p27Kip1; Decrease in Cyclin D3, cdk4, cdk6 nih.gov |

| ARO (Anaplastic Thyroid Cancer) | Antiproliferative | Not Specified | N/A nih.gov |

| ML-1 (Follicular Thyroid Cancer) | Antiproliferative | Not Specified | N/A nih.gov |

While PMA often inhibits the growth of cancer cells in monolayer cultures, its effect on anchorage-independent growth can be different. nih.gov In melanoma cells grown as multicellular spheroids in suspension, PMA promotes anchorage-independent growth and survival. nih.gov This protective effect against anoikis (a form of programmed cell death initiated by loss of cell anchorage) is mediated, at least in part, through the activation of ERK1/2 in a MEK-independent manner and the subsequent inactivation of downstream pro-apoptotic proteins like Bad and Bim. nih.gov

Induction of Cellular Differentiation and Phenotypic Changes

PRA is a potent inducer of cellular differentiation, a process by which less specialized cells become more specialized. This capability has been extensively studied in various cell lines, revealing its potential to modulate cellular fate and function.

Monocyte-to-Macrophage Differentiation (e.g., THP-1 cells, U937 cells)

One of the most well-documented effects of phorbol (B1677699) esters like Phorbol-12-myristate-13-acetate (PMA), a compound structurally related to PRA, is the induction of monocytic leukemia cell lines, such as THP-1 and U937, to differentiate into macrophage-like cells. nih.govresearchgate.netnih.gov This process is widely used as an in vitro model to study macrophage biology, as the differentiated cells acquire many of the morphological and functional characteristics of primary human macrophages. researchgate.netnih.govfrontiersin.org

Upon treatment with agents like PMA, both THP-1 and U937 cells undergo significant phenotypic changes. nih.govresearchgate.net A primary indicator of differentiation is the transition from suspension to adherent growth, where the cells flatten and adopt an amoeboid shape. frontiersin.orgresearchgate.net This morphological shift is accompanied by functional maturation, including a notable increase in phagocytic activity, the process by which cells engulf and digest foreign particles. nih.gov

Furthermore, differentiation is characterized by changes in the expression of specific cell surface markers. For instance, the expression of CD11b and CD14, which are characteristic of macrophages, is upregulated following treatment. researchgate.netplos.org These markers are crucial for the immune functions of macrophages.

Below is a table summarizing the key morphological and functional changes observed during the differentiation of THP-1 and U937 cells.

| Cell Line | Differentiating Agent | Morphological Changes | Functional Changes | Key Surface Markers |

| THP-1 | PMA | Adherent, flattened, amoeboid shape frontiersin.orgresearchgate.net | Increased phagocytosis nih.gov | Upregulation of CD11b, CD14 researchgate.netplos.org |

| U937 | PMA | Adherent, macrophage-like morphology nih.gov | Increased phagocytic capacity nih.gov | Upregulation of macrophage-specific markers |

The conditions under which monocytic cells are differentiated significantly impact their resulting phenotype and functional responses. nih.gov The concentration of the inducing agent and the duration of treatment are critical variables that can lead to considerable differences in the differentiated macrophage populations. nih.govplos.org

Research has shown that there is no single standardized protocol for differentiating THP-1 cells with PMA, leading to variability in experimental outcomes across different studies. nih.gov To address this, studies have focused on optimizing differentiation protocols to generate more consistent and reliable macrophage models. For example, one study identified that exposing THP-1 cells to 25 nM PMA for 48 hours, followed by a 24-hour rest period, was the optimal protocol for studying the response to the pro-inflammatory stimulus lipopolysaccharide (LPS). nih.gov The inclusion of a rest period after PMA treatment is thought to allow the cells to recover and establish a more stable macrophage phenotype, providing a less biased model for studying inflammatory responses. frontiersin.org

Keratinocyte Differentiation and Resistance Phenomena

In the context of skin cells, phorbol esters can induce differentiation in keratinocytes. However, the response of human keratinocytes to these compounds can differ from that of murine keratinocytes. nih.gov For instance, while PMA induces ornithine decarboxylase (ODC) activity in mouse skin, it does not have the same effect in human skin biopsies. nih.gov

Studies using cultured human keratinocytes have shown that the induction of differentiation by phorbol esters leads to significant alterations in retinoid signaling pathways. nih.gov Specifically, treatment with PMA can reduce the protein expression of retinoic acid receptor gamma (RARγ) and retinoid X receptor alpha (RXRα). nih.gov This highlights a complex interaction between the signaling pathways activated by phorbol esters and those regulated by retinoids in the control of keratinocyte differentiation.

Stimulation of Hematopoietic and Cardiac Differentiation (in relevant stem cell models)

Beyond monocytic and keratinocyte cell lines, phorbol esters have been shown to influence the differentiation of stem cells into various lineages. For example, PMA can promote hematopoietic differentiation, the process by which hematopoietic stem cells give rise to all other blood cells. stemcell.com It has also been shown to stimulate the cardiac differentiation of mesenchymal stem cells. stemcell.com

In the context of human embryonic stem cells (hESCs), retinoic acid, a component of PRA, plays a crucial role in hematopoietic development. It has been found to enhance the generation of hematopoietic progenitors from hESC-derived hemato-vascular precursors. stemcell.com Retinoic acid signaling is also essential for heart development, influencing the subtype differentiation of cardiomyocytes. nih.gov

Effects on Apoptosis and Cell Survival Pathways

Phorbol esters exhibit complex and often cell type-dependent effects on apoptosis, or programmed cell death, and cell survival pathways.

In some contexts, these compounds can protect cells from apoptosis. For example, in melanoma cells grown as spheroids, PMA has been shown to protect against anoikis, a form of apoptosis that occurs when cells detach from the extracellular matrix. nih.gov This protective effect is mediated, at least in part, through the MEK-independent activation of ERK1/2 and the subsequent inactivation of pro-apoptotic proteins. nih.gov Similarly, in Jurkat T-cells, PMA can inhibit apoptosis induced by death receptors like Fas, TNF-α, and TRAIL by disrupting the recruitment of the Fas-associated death domain (FADD) protein. nih.gov

Conversely, in other cell types, phorbol esters can induce apoptosis. In diffuse large B-cell lymphoma cells, a combination of PMA and ionomycin (B1663694) has been shown to trigger apoptosis. frontiersin.org Furthermore, in immortalized human keratinocyte (HaCaT) cells, PMA treatment can lead to a decrease in cell survivability, distorted cell structure, DNA fragmentation, and the appearance of apoptotic nuclei. mdpi.com

The following table summarizes the dual effects of phorbol esters on apoptosis in different cell models.

| Cell Type | Effect on Apoptosis | Observed Mechanism |

| Melanoma Cells (spheroids) | Protection from anoikis nih.gov | MEK-independent activation of ERK1/2, inactivation of pro-apoptotic proteins nih.gov |

| Jurkat T-cells | Inhibition of death receptor-mediated apoptosis nih.gov | Disruption of FADD recruitment nih.gov |

| Diffuse Large B-cell Lymphoma Cells | Induction of apoptosis (with ionomycin) frontiersin.org | Not specified |

| HaCaT Keratinocytes | Induction of apoptosis mdpi.com | DNA fragmentation, distorted cell structure mdpi.com |

Role in T-cell Activation and Cytokine Production (e.g., IL-2)

Phorbol-12-retinoate-13-acetate is a potent activator of T-cells and a stimulator of cytokine production, most notably Interleukin-2 (B1167480) (IL-2). wikipedia.orgnih.gov It is frequently used in combination with ionomycin to stimulate T-cell activation, proliferation, and the production of various cytokines. wikipedia.org

In human acute lymphoblastic leukemia T-cells (T-ALL cells), short-term incubation with PMA can activate the IL-2/IL-2 receptor (IL-2R) system. nih.gov This activation occurs without inducing significant changes in the cells' differentiation status. nih.gov Specifically, PMA treatment can lead to an enhanced expression of high-affinity IL-2 receptors and the production of IL-2 by these malignant T-cells. nih.gov These findings suggest that the IL-2/IL-2R system may play a role in the proliferation of some immature T-cells. nih.gov

Impact on Viral Reactivation in Latent Infections (e.g., HIV-1)

This compound has been identified as a potent agent for reactivating latent Human Immunodeficiency Virus-1 (HIV-1). nih.govnih.gov This has significant implications for "shock and kill" strategies aimed at eradicating the latent HIV reservoir. frontiersin.org

The direct activation of Protein Kinase C (PKC) by phorbol esters like PMA can reactivate HIV from latency in cell lines and, importantly, in primary quiescent T-cells. nih.gov This reactivation is mediated through the PKC-dependent activation of NF-κB, a key transcription factor that binds to the HIV-1 long terminal repeat (LTR) and drives viral gene expression. nih.govfrontiersin.orgmdpi.com Studies have shown that both PKCα and PKCθ isoforms are required for PMA-induced HIV reactivation. nih.gov In the context of latently infected Jurkat T-cell lines, PMA treatment has been shown to reactivate HIV-1 replication. scientificarchives.com This reactivation is accompanied by the induction of cell death, further supporting its potential in "shock and kill" approaches. scientificarchives.com

Modulation of Inflammatory Responses and Immune Cell Function (in research models)

Reactive Oxygen Species (ROS) Generation

This compound is a well-established inducer of reactive oxygen species (ROS) production in various cell types. wikipedia.orgnih.gov ROS are chemically reactive molecules containing oxygen that play roles in cell signaling and homeostasis, but can also cause damage at high levels. In mouse macrophages, superoxide (B77818) has been identified as the major ROS induced by PMA. wikipedia.org This property has led to the routine use of PMA as an inducer for endogenous superoxide production in research settings. wikipedia.org Furthermore, studies have shown that PMA treatment can lead to elevated ROS generation in both in vitro and in vivo systems. nih.gov

Leukocyte Activation and Adhesion Molecule Expression (CD11b, CD62-L)

PMA significantly influences the function of leukocytes, which are key components of the immune system. It acts as a potent stimulant for leukocyte activation. researchgate.netjournalijbcrr.com This activation is accompanied by changes in the expression of cell surface adhesion molecules that are crucial for leukocyte migration and interaction with other cells.

Specifically, PMA stimulation of both neutrophils and monocytes leads to a notable increase in the expression of the adhesion molecule CD11b and a concurrent decrease in the expression of CD62-L. researchgate.netjournalijbcrr.com CD11b is a component of the Mac-1 integrin, which is involved in firm adhesion of leukocytes to the endothelium, while CD62-L (L-selectin) is involved in the initial rolling of leukocytes along the vessel wall. The observed changes in their expression are indicative of leukocyte activation and their preparation for transmigration from the bloodstream into tissues. nih.gov

| Leukocyte Type | Effect on CD11b Expression | Effect on CD62-L Expression |

| Neutrophils | Increased | Decreased |

| Monocytes | Increased | Decreased |

Prostaglandin (B15479496) E2 Release

In human pulmonary epithelial cells (A549), PMA has been shown to induce the expression of cyclooxygenase-2 (COX-2) and the subsequent release of Prostaglandin E2 (PGE2). nih.gov PGE2 is a key inflammatory mediator. The signaling pathway for this effect involves the activation of Protein Kinase C (PKC) by PMA, which then triggers the Ras/Raf-1/ERK1/2 pathway. nih.gov This cascade ultimately leads to the activation of NF-κB, which in turn induces the expression of COX-2, the enzyme responsible for PGE2 synthesis. nih.gov

Nociceptin (B549756) Expression Regulation

The regulation of nociceptin expression by phorbol esters involves complex signaling pathways. While direct studies on this compound (PRA) are limited, research on the closely related and extensively studied phorbol ester, Phorbol-12-myristate-13-acetate (PMA), provides significant insights. PMA is a potent activator of Protein Kinase C (PKC), a critical enzyme in many signal transduction pathways. nih.govtocris.comwikipedia.org

In human monocytic Mono Mac 6 cells, PMA has been shown to upregulate the expression of prepronociceptin (ppNOC) mRNA. nih.gov In these experimental models, ppNOC mRNA levels were low in untreated cells but significantly increased following exposure to PMA. nih.gov This upregulation suggests a potential role for phorbol esters in modulating the nociceptin system, which is involved in immunoregulatory processes related to inflammation and pain. nih.gov The signaling mechanism for this upregulation is multifaceted, involving several mitogen-activated protein kinases (MAPKs). nih.gov Inhibition of these specific signal transduction pathways has been found to reverse the effects of PMA on nociceptin expression. nih.gov

| Compound | Experimental Model | Key Finding | Signaling Pathway Implication | Reference |

|---|---|---|---|---|

| Phorbol-12-myristate-13-acetate (PMA) | Human Mono Mac 6 cells | Upregulated prepronociceptin (ppNOC) mRNA expression after 9 hours of exposure. | Involves multiple mitogen-activated protein kinase (MAPK) pathways. | nih.gov |

| Phorbol-12-myristate-13-acetate (PMA) | Cell lines expressing NOP receptor | Facilitates acute desensitization of the NOP receptor. | Mediated by Protein Kinase C (PKC) activation. | nih.gov |

Inflammation in Animal Models (e.g., mouse skin, zebrafish embryo)

This compound (PRA) and related phorbol esters are known to be potent inflammatory agents in various animal models. Their effects have been characterized in detail in mouse skin and, by extension through related compounds, in the zebrafish embryo model system.

Mouse Skin:

A single topical application of PRA to the skin of NMRI mice induces a significant inflammatory response, characterized by edema and epidermal hyperproliferation. pnas.org The extent of this inflammation and the associated mitogenic effects are comparable to those induced by an equimolar dose of the powerful tumor promoter PMA. pnas.org Chronic treatment with PRA (also referred to as 12-O-retinoylphorbol-13-acetate or RPA) has also been observed to cause severe alterations in the dermal extracellular matrix and an increase in protein synthesis. nih.gov Despite inducing strong inflammation and sustained hyperplasia, PRA is not considered a complete tumor promoter on its own in initiated mouse skin; however, it acts as a potent second-stage promoter. pnas.org This means that while it doesn't initiate tumor development, its inflammatory and proliferative effects can contribute to the progression of tumors when combined with an initial application of a tumor promoter like PMA. pnas.org

The inflammatory response to phorbol esters in mouse skin can differ between mouse strains, suggesting a genetic component to susceptibility. nih.gov For instance, in SENCAR mice, which are highly sensitive to tumor promotion, the edema response to PMA is potent. nih.gov In contrast, C57BL/6J mice, which are resistant to promotion, show a different edema response profile. nih.gov

Zebrafish Embryo:

While direct studies on the inflammatory effects of PRA in zebrafish are not available, research using the structurally similar compound PMA demonstrates that zebrafish are a sensitive model for phorbol ester-induced inflammation. mdpi.comresearchgate.net Exposure of zebrafish embryos to PMA causes a range of dose-dependent toxic effects, including embryonic and larval deformities, reduced body length, and a decreased survival rate. mdpi.comresearchgate.netnih.gov

At a cellular and molecular level, PMA induces a significant inflammatory response in zebrafish larvae. mdpi.comresearchgate.net This is evidenced by an increase in reactive oxygen species (ROS) generation and the upregulation of the relative mRNA expression of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). mdpi.comresearchgate.net The inflammatory cascade triggered by PMA in this model involves the activation of the Protein Kinase C alpha (PKCα)-ERK1/2-NF-κB signaling pathway. mdpi.com

| Compound | Animal Model | Observed Effects | Reference |

|---|---|---|---|

| This compound (PRA) | Mouse Skin (NMRI mice) | Induces strong inflammation, epidermal proliferation, and sustained hyperplasia, comparable to PMA. | pnas.org |

| 12-O-retinoylphorbol-13-acetate (RPA) | Mouse Skin | Causes alterations to the dermal extracellular matrix and stimulates protein synthesis during chronic treatment. | nih.gov |

| Phorbol-12-myristate-13-acetate (PMA) | Zebrafish Embryo/Larvae | Causes dose-dependent deformities, reduced survival, increased ROS, and upregulation of inflammatory cytokines (TNF-α, IL-6, IL-1β). | mdpi.comresearchgate.netnih.gov |

Impact of Retinoyl Moiety on Biological Activity (e.g., comparison with PMA)

This compound is a semi-synthetic compound where the myristoyl group of the potent tumor promoter Phorbol-12-myristate-13-acetate (PMA) is replaced by a retinoyl moiety. This substitution dramatically alters its biological activity profile, particularly its tumor-promoting capabilities.

Research shows that despite the structural change, PRA retains several PMA-like effects. A single topical application of PRA on mouse skin induces inflammatory responses, epidermal proliferation, and sustained hyperplasia to a degree similar to that of an equimolar dose of PMA. researchgate.net The mitogenic effects of both compounds appear to be mediated by the synthesis of prostaglandin E. researchgate.net Furthermore, studies on partially purified protein kinase C (PKC) from mouse brain cytosol revealed that PRA stimulated kinase activity to the same extent as the complete tumor promoter PMA. researchgate.netnih.gov

However, the crucial difference lies in their tumor-promoting efficacy. In mouse skin initiated with the carcinogen 7,12-dimethylbenz[a]anthracene, PRA fails to promote tumor development, even at high doses. researchgate.net This classifies PRA as a non-promoting mitogen. This functional divergence is attributed to the retinoyl group, which combines the antipromoting characteristics of retinoic acid with the cell-proliferating stimulus of the phorbol ester structure. researchgate.net While PMA acts as a complete tumor promoter, PRA functions as a "second-stage promoter," meaning it can induce tumor formation only when applied after treatment with a first-stage promoter like PMA. researchgate.netresearchgate.net This unique property makes PRA a valuable tool for dissecting the multistage process of chemical carcinogenesis. researchgate.netmdpi.com

The interaction of the retinoyl moiety extends to binding with cellular transport proteins. Molecular modeling and experimental studies have shown that PRA can compete with retinoic acid for binding to the human transport protein, retinol-binding-protein (RBP), although with an approximately 2000-fold weaker affinity. This dual interaction with both PKC and RBP is thought to be a key factor in its characteristic behavior as an incomplete tumor promoter.

Comparative Studies with Other Phorbol Esters (e.g., Mezerein)

Mezerein, a naturally occurring diterpene ester, is structurally similar to phorbol esters and is also known as a second-stage tumor promoter. Comparative studies between PRA and Mezerein have provided further insights into their structure-activity relationships.

In terms of PKC activation, both Mezerein and PRA were found to stimulate the enzyme's activity in mouse brain cytosol to the same degree as PMA. researchgate.netnih.gov However, their potencies in other biological assays differ significantly. In a study on NMRI mice, PRA was found to be a much more potent second-stage promoter than Mezerein. researchgate.net

Conversely, when examining the enhancement of cell transformation, a different order of potency was observed. Using bovine papillomavirus (BPV) DNA-transfected C3H/10T1/2 cells, the ability of various promoters to enhance the formation of transformed colonies was measured. The results indicated that Mezerein was the most potent, followed by PRA, and then PMA.

| Compound | Concentration for 10-fold Increase in Transformed Cells |

| Mezerein | 0.24 ng/ml |

| This compound (PRA) | 0.81 ng/ml |

| Phorbol-12-myristate-13-acetate (PMA/TPA) | 30 ng/ml |

| 4-O-methyl-TPA | 100 ng/ml |

Data sourced from a study on BPV DNA-transfected C3H/10T1/2 cells.

These findings highlight that while PRA and Mezerein share the characteristic of being second-stage promoters and potent PKC activators, their relative potencies can vary depending on the biological system and endpoint being measured.

Analysis of Modulating Compounds on this compound Effects (e.g., fatty acids, tangeretin (B192479), garcinol)

The biological activity of phorbol esters can be influenced by the presence of other compounds. Research has explored how fatty acids, the flavonoid tangeretin, and the polyphenol garcinol (B8244382) can modulate these effects.

Fatty Acids: The interaction with fatty acids has been shown to modulate the activity of phorbol esters. Studies examining PKC activity and phorbol ester binding found that unsaturated fatty acids, such as oleic acid, linoleic acid, and arachidonic acid, can stimulate PKC activity. researchgate.net In contrast, saturated fatty acids like myristic acid and palmitic acid had minimal effect. researchgate.net Unsaturated fatty acids were also found to inhibit the binding of [3H]phorbol 12,13-dibutyrate, a compound used to study phorbol ester receptors. researchgate.net This suggests that the lipid environment, particularly the presence of specific unsaturated fatty acids, can modulate the cellular response to phorbol esters like PRA. researchgate.net

Tangeretin and Garcinol: While direct studies on the modulation of this compound by tangeretin and garcinol are not prominent in the available literature, extensive research has been conducted on their effects on the closely related compound, PMA. These studies provide valuable insight into the potential modulatory pathways.

Tangeretin , a polymethoxylated flavone (B191248) found in citrus peels, has been shown to counteract the inflammatory effects of PMA. It can inhibit PMA-induced signaling pathways, such as the activation of NF-κB and MAPKs, which are crucial for the inflammatory response.

Garcinol , a polyphenol extracted from Garcinia indica, has also demonstrated a significant inhibitory effect against PMA-induced skin inflammation and tumorigenesis in mice. It has been reported to modulate various signaling pathways, including the suppression of NF-κB activation and STAT3 signaling, which are often activated by phorbol esters.

Conclusion

Phorbol-12-retinoate-13-acetate is more than just another phorbol (B1677699) ester. Its unique identity as a semisynthetic hybrid of a phorbol ester and a retinoid has endowed it with a distinct set of biological properties that have been skillfully exploited by researchers to unravel fundamental aspects of cell biology. Its pivotal role in establishing the two-stage model of tumor promotion has significantly advanced our understanding of carcinogenesis. As a molecular probe that can interact with both the PKC and retinoid signaling pathways, PRA continues to offer exciting opportunities for investigating the intricate web of cellular communication. Future studies focusing on its isoform-specific effects on PKC and a more detailed elucidation of the consequences of its dual receptor binding will undoubtedly continue to yield valuable insights into the complex mechanisms that govern cell fate.

Advanced Research Methodologies and Techniques Employed

Cell Culture Models

In vitro studies using established cell lines are fundamental to understanding the cellular and molecular mechanisms of action of PRA. Several human cell lines are prominently used, each offering a unique model system for specific biological processes.

THP-1 and U937: These human monocytic leukemia cell lines are extensively used to study monocyte and macrophage biology. frontiersin.org Phorbol (B1677699) esters like phorbol 12-myristate 13-acetate (PMA), a structurally related compound, are known to induce the differentiation of THP-1 monocytes into a macrophage-like phenotype. nih.govrndsystems.com This process is a valuable model for investigating the role of protein kinase C (PKC) in immune cell function and differentiation. rndsystems.com Studies using THP-1 cells have revealed that the conditions of PMA-induced differentiation, such as concentration and duration of treatment, are critical for the subsequent interaction of these macrophages with pathogens. nih.gov The THP-1 cell line is considered a robust model for studying the NLRP3 inflammasome, a key component of the innate immune system. frontiersin.org

HaCaT and Primary Keratinocytes: The HaCaT cell line, an immortalized human keratinocyte line, and primary human keratinocytes are crucial for dermatological research. researchgate.net These cells provide a model to study skin cell responses to various stimuli. For instance, PMA has been shown to upregulate the expression of B7-like molecules on human keratinocytes, which play a costimulatory role in T-cell activation. nih.gov This highlights the potential of phorbol esters to modulate immune responses in the skin. 3D culture systems of HaCaT cells have been developed to create a more skin-like phenotype for in vitro toxicity and efficacy testing. researchgate.net

Jurkat: The Jurkat cell line is a human T-lymphocyte cell line used as a model for T-cell signaling and activation. sigmaaldrich.com Phorbol esters, in combination with other agents like phytohemagglutinin (PHA), can strongly enhance the production of interleukin-2 (B1167480) (IL-2) in Jurkat cells, providing a system to study the signaling pathways involved in T-cell activation. sigmaaldrich.com Phospho-specific flow cytometry in Jurkat cells and other T-ALL cell lines allows for the detailed analysis of signaling networks and their response to modulators like PMA. nih.gov

Below is an interactive table summarizing the cell lines and their applications in research related to phorbol esters.

| Cell Line | Cell Type | Key Research Applications |

| THP-1 | Human Monocytic Leukemia | Monocyte to macrophage differentiation, innate immunity, inflammasome activation. frontiersin.orgnih.govbiorxiv.org |

| U937 | Human Histiocytic Lymphoma | Monocyte/macrophage biology, cellular differentiation. frontiersin.org |

| HaCaT | Human Keratinocyte | Skin biology, toxicology, immune responses in the skin. researchgate.netnih.gov |

| Jurkat | Human T-Lymphocyte | T-cell activation, signaling pathways, cytokine production. sigmaaldrich.comnih.govnih.gov |

| Primary Keratinocytes | Human Keratinocyte | Normal skin cell responses, comparison to immortalized cell lines. nih.gov |

Animal Models in Pre-clinical Research

To understand the physiological effects of compounds like PRA in a whole organism, researchers employ various animal models.

Mouse Skin: The mouse skin model is a classical system for studying tumor promotion and skin inflammation. Phorbol esters like TPA (12-O-tetradecanoylphorbol-13-acetate), another name for PMA, are potent tumor promoters in mouse skin, making this a valuable model for investigating the mechanisms of carcinogenesis. cellsignal.com

Zebrafish Embryo: The zebrafish (Danio rerio) has emerged as a powerful model organism in biomedical research due to its genetic similarity to humans, rapid ex utero development, and optical transparency of its embryos. nih.gov This allows for in vivo imaging of cellular processes and high-throughput screening of bioactive compounds. nih.govnih.gov The zebrafish model is particularly useful for studying pigmentation, developmental toxicity, and the effects of compounds on various organ systems. nih.gov

Allium cepa Root Tip: The root tip of the onion, Allium cepa, is a well-established model for studying cellular effects, particularly genotoxicity and cytotoxicity. Its use in the context of specific phorbol esters like PRA is less documented in readily available literature but represents a potential tool for assessing basic cellular responses to chemical compounds.

Biochemical Assays

Biochemical assays are essential for quantifying the direct interaction of PRA with its molecular targets and for measuring downstream enzymatic activities.

PKC Activity Assays: Phorbol esters are known activators of protein kinase C (PKC). wikipedia.org Assays measuring PKC activity are therefore central to understanding the mechanism of action of PRA. These assays can determine the potency and selectivity of the compound for different PKC isoforms. rndsystems.com

Receptor Binding Assays: These assays are used to determine the affinity of a compound for its receptor. For phorbol esters, competitive binding assays using a radiolabeled phorbol ester like [3H]phorbol 12,13-dibutyrate are employed to measure the binding affinity of new analogs to PKC. rndsystems.com

Scatchard Analysis: This is a graphical method used to analyze data from receptor binding assays to determine the number of binding sites and the binding affinity (Kd).

Molecular Biology Techniques

A variety of molecular biology techniques are employed to investigate the effects of PRA on gene and protein expression.

RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction): This technique is used to quantify the expression levels of specific genes. For example, it can be used to measure the upregulation of genes involved in inflammation or cell differentiation following treatment with a phorbol ester.

Western Blotting: This technique allows for the detection and quantification of specific proteins in a sample. It is commonly used to analyze the expression levels of signaling proteins and their phosphorylation status, providing insights into the activation of signaling pathways. For instance, Western blotting can be used to detect the phosphorylation of kinases like ERK in response to phorbol ester treatment. nih.gov

Microarray Analysis: This high-throughput technique allows for the simultaneous measurement of the expression levels of thousands of genes. It can provide a global view of the changes in gene expression induced by a compound like PRA.

CAGE (Cap Analysis of Gene Expression) Analysis: This is a method for identifying the transcription start sites of genes on a genome-wide scale, providing a detailed picture of the transcriptome.

Cellular Imaging and Flow Cytometry for Phenotypic Analysis and Kinase Phosphorylation

Cellular imaging and flow cytometry are powerful tools for visualizing and quantifying cellular responses to PRA.

Cellular Imaging: Microscopy techniques, including fluorescence microscopy, are used to visualize changes in cell morphology, protein localization, and other cellular events. For example, the translocation of PKC from the cytosol to the cell membrane upon activation by a phorbol ester can be observed using immunofluorescence.

Flow Cytometry: This technique is used to analyze the physical and chemical characteristics of single cells in a population. It can be used to measure cell surface marker expression, cell cycle status, and intracellular protein levels. Phospho-specific flow cytometry is a specialized application that allows for the quantification of phosphorylated signaling proteins in individual cells, providing insights into the heterogeneity of signaling responses within a cell population. nih.gov For instance, it can be used to analyze the phosphorylation status of proteins in the MAPK/Erk and PI3K/Akt signaling pathways in T-ALL cell lines in response to stimuli like PMA. nih.gov

Below is an interactive data table summarizing the molecular and cellular techniques.

| Technique | Application | Example Finding |

| RT-qPCR | Gene expression analysis | Quantifying the upregulation of cyclooxygenase-2 (COX-2) mRNA. nih.gov |

| Western Blotting | Protein expression and phosphorylation analysis | Detecting increased phosphorylation of ERK1/2. nih.gov |

| Microarray Analysis | Global gene expression profiling | Identifying broad changes in gene expression patterns in response to treatment. |

| Cellular Imaging | Visualization of cellular processes | Observing the membrane translocation of PKC isoforms. rndsystems.com |

| Flow Cytometry | Phenotypic analysis and signaling | Measuring the upregulation of B7-like molecules on keratinocytes. nih.gov |

| Phospho-specific Flow Cytometry | Kinase phosphorylation analysis | Quantifying phosphorylation of Akt and JNK in T-cell lines. nih.gov |

Future Directions and Research Gaps in Phorbol 12 Retinoate 13 Acetate Studies

Elucidation of Undiscovered Molecular Targets Beyond Canonical PKC Activation

A primary research gap is the identification of molecular targets of RPA beyond the well-established activation of Protein Kinase C (PKC). While the phorbol (B1677699) component of RPA ensures its interaction with PKC, the influence of the retinoid portion suggests the existence of other binding partners that modulate its activity.

One significant finding is that RPA can bind to the human transport protein Retinol-Binding-Protein (RBP), a target not associated with traditional phorbol esters like Phorbol-12-myristate-13-acetate (PMA). nih.gov This interaction, though weaker than that of the natural ligand retinoic acid, is crucial as it provides a molecular basis for RPA's distinct biological activities. nih.gov

Future investigations should build on this by systematically screening for other proteins that interact with the intact RPA molecule. The well-documented non-kinase targets of PMA, such as chimaerins, RasGRP, and Unc-13/Munc-13, offer a logical starting point for these investigations. It is critical to determine if RPA interacts with these targets and how the retinoid tail might alter these binding events compared to PMA. Identifying a comprehensive profile of RPA's molecular interactome is essential for understanding its unique signaling profile.

Detailed Characterization of Isoform-Specific PKC and Non-PKC Mediated Pathways

The broad activation of PKC by phorbol esters is known to trigger a cascade of downstream signaling events. However, the specific pathways modulated by RPA remain poorly defined. Research on the related compound PMA has established its role in activating multiple PKC isoforms (PKCα, -β, -γ, -δ, -ε, -η, and -θ) and subsequently influencing major signaling pathways like the MAPK/ERK and NF-κB cascades. rndsystems.comnih.gov

A significant gap exists in the characterization of RPA's specific effects. Future research must address the following:

PKC Isoform Specificity: It is crucial to determine which specific PKC isoforms are activated by RPA and to what extent. This isoform-specific activation profile is likely a key determinant of its biological outcomes, and it is unknown if the retinoid moiety of RPA alters the binding affinity or activation kinetics for different PKC isoforms compared to PMA.

Downstream Pathway Analysis: Studies should focus on mapping the downstream consequences of RPA-mediated PKC activation. For instance, PMA is known to activate the Ras/Raf-1/ERK1/2 pathway, leading to the activation of transcription factors like NF-κB. nih.gov It is imperative to investigate whether RPA triggers similar pathways and to what degree the engagement of retinoid-binding proteins might cross-talk with and modulate these canonical PKC-driven signals.

Table 1: Potential Signaling Pathways for Investigation with Phorbol-12-retinoate-13-acetate (based on known Phorbol Ester activity)

| Pathway | Key Mediators | Potential Effect of Activation | Research Question for RPA |

|---|---|---|---|

| PKC-MAPK/ERK | Ras, Raf-1, MEK1/2, ERK1/2 | Regulation of cell proliferation, differentiation | Does RPA activate this pathway, and how does it compare to activation by PMA? nih.govnih.gov |

| PKC-NF-κB | IκBα, p50/p65 subunits | Regulation of inflammation, immune response, cell survival | Does RPA induce NF-κB activation and nuclear translocation? nih.govmdpi.com |

| PKC-PI3K/AKT | PI3K, Akt, mTOR | Regulation of cell growth, apoptosis | Does RPA engage the PI3K/AKT pathway as part of its signaling cascade? |

| Retinoid Signaling | Retinol-Binding-Protein (RBP) | Transport and bioavailability of retinoids | How does the binding of RPA to RBP influence its stability, transport, and access to other targets like PKC? nih.gov |

Investigation of Long-Term Epigenetic Modifications

Tumor promoters and other modulators of cell signaling can induce lasting changes in gene expression through epigenetic mechanisms, including DNA methylation and histone modification. Phorbol esters like PMA are known to influence gene transcription and are widely used in experimental models of carcinogenesis, a process fundamentally linked to altered epigenetic landscapes. mdpi.comnih.gov

However, there is a distinct lack of information regarding the long-term epigenetic consequences of RPA exposure. The dual-activity nature of RPA, engaging both PKC and retinoid-binding pathways, suggests it could initiate a unique and complex pattern of gene regulation. Future research should aim to:

Analyze changes in the methylome and histone modification patterns in cells after long-term treatment with RPA.

Identify specific genes whose expression is persistently altered by RPA and determine if these changes are mediated by epigenetic modifications.

Compare the epigenetic footprint of RPA with that of PMA and retinoic acid to dissect the contributions of the phorbol and retinoid components.

Development of Novel Research Tools and Probes Based on this compound Structure

The unique bifunctional structure of RPA makes it an excellent candidate for the development of novel chemical biology tools. Its phorbol "head" and retinoid "tail" can be independently modified to create sophisticated probes for studying cellular signaling.

Future directions in this area include:

Fluorescent Probes: Synthesizing fluorescently-labeled analogs of RPA would allow for real-time visualization of its subcellular localization. This could help determine where in the cell RPA engages with its targets like PKC and RBP and track its movement between cellular compartments.

Affinity-Based Probes: Creating biotinylated or cross-linkable versions of RPA would enable affinity purification and pull-down experiments. These studies would be invaluable for identifying previously unknown binding partners and building a comprehensive map of the RPA interactome.

Bifunctional Molecules: The structure could serve as a scaffold for creating novel molecules where the phorbol or retinoid moiety is linked to other pharmacophores, potentially leading to compounds with entirely new biological activities or enhanced target specificity.

Understanding the Precise Interplay between Phorbol and Retinoid Components for Modulated Biological Activity

The most defining characteristic of RPA is its classification as an "incomplete tumor promoter," which distinguishes it from potent promoters like PMA. nih.gov This modulated activity is believed to arise from the interplay between its two structural components.

Research has shown that while the phorbol group activates PKC, the retinoid tail allows RPA to compete with retinoic acid for binding to RBP. nih.gov This dual engagement is hypothesized to be the reason for its unique biological profile. nih.gov While PMA acts as a stage I promoter in two-stage carcinogenesis models, RPA has been used as a skin irritant and mitogen in stage II, highlighting their distinct roles.

To fully understand this interplay, future studies must:

Quantify how the binding of RPA to RBP affects its ability to activate PKC, and vice versa. It is possible that sequestration by RBP limits the amount of RPA available to activate PKC, thereby tempering its tumor-promoting activity.

Investigate the downstream consequences of the simultaneous engagement of both pathways. This could involve unique feedback loops or pathway crosstalk that results in the attenuated biological response observed with RPA.

Utilize structural biology techniques to solve the crystal structure of RPA in complex with both PKC isoforms and RBP to visualize the precise molecular interactions that govern its dual-target binding.

Table 2: Comparison of Biological Roles in Skin Carcinogenesis Models

| Compound | Classification | Primary Molecular Target(s) | Role in Two-Stage Promotion |

|---|---|---|---|

| Phorbol-12-myristate-13-acetate (PMA) | Potent/Complete Tumor Promoter | Protein Kinase C (PKC) rndsystems.com | Stage I Promoter |

| This compound (RPA) | Incomplete Tumor Promoter | PKC, Retinol-Binding-Protein (RBP) nih.gov | Stage II Promoter/Irritant Mitogen |

Q & A

What is the mechanism of Phorbol-12-retinoate-13-acetate (PRA) in activating protein kinase C (PKC), and how should researchers validate its isoform specificity?

Level : Basic

PRA activates PKC by mimicking diacylglycerol (DAG), binding to the C1 domain of PKC isoforms. Methodological validation requires:

- Concentration gradients : Titrate PRA (0.1–100 nM) to determine dose-dependent activation.

- Time-course assays : Monitor PKC translocation using fluorescent tags or subcellular fractionation.

- Isoform-specific inhibitors : Use inhibitors like Gö6983 (pan-PKC) or isoform-selective peptides to confirm target specificity.

- Negative controls : Include 4α-phorbol derivatives (e.g., 4α-PMA), which lack PKC activation capacity, to rule out nonspecific effects .

How should researchers prepare stable PRA solutions for in vitro and in vivo studies?

Level : Basic

PRA’s solubility and stability depend on solvent selection:

- Stock solutions : Prepare in anhydrous DMSO (10 mg/mL, 16.2 mM) to prevent hydrolysis. Aliquot and store at -80°C.

- Working solutions : Dilute in PBS or culture media containing 0.1% BSA to mitigate solvent toxicity.

- In vivo formulations : Use 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline for intraperitoneal injections. Vortex and filter-sterilize (0.22 µm) .

What experimental controls are critical when studying PRA-induced cellular responses?

Level : Advanced

- Negative controls : Use 4α-PMA (a stereoisomer with no PKC activation) to distinguish PKC-dependent vs. independent pathways .

- Solvent controls : Include DMSO at equivalent concentrations to exclude solvent artifacts.

- Genetic controls : Knock out PKC isoforms (e.g., CRISPR/Cas9) in cell lines to confirm pathway specificity.

- Pharmacological controls : Co-treat with PKC inhibitors (e.g., Calphostin C) to block downstream signaling .

What safety protocols are essential for handling PRA in laboratory settings?

Level : Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and solution preparation.

- Decontamination : Clean spills with 70% ethanol. Dispose of waste via incineration (hazard code H302/H315).

- First aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline for 20 minutes.

- Storage : Keep in airtight containers at -20°C, away from oxidizing agents .

How can isotopic labeling (e.g., tritium) of PRA be achieved for pharmacokinetic tracing?

Level : Advanced

Tritiated PRA ([³H]-PRA) is synthesized via acid-catalyzed exchange:

Dissolve PRA in methanol with 70% HClO₄ under argon.

Quench with sodium acetate after 15 minutes.

Purify via TLC (ethyl acetate/petroleum ether, 2:1) and HPLC (methanol/water, 92:8).

Validate radiochemical purity (>95%) using scintillation counting.

This method yields 47.5% recovery for tracer studies in PKC membrane-binding assays .

How do structural modifications in phorbol esters (e.g., PRA vs. PMA) influence bioactivity?

Level : Advanced

- Retinoyl vs. myristoyl groups : PRA’s retinoyl moiety increases lipophilicity, enhancing membrane permeability compared to PMA.

- Stereochemistry : 4β-configuration (PRA, PMA) is essential for PKC activation; 4α-derivatives are inactive.

- Functional assays : Compare PRA and PMA in NF-κB luciferase reporter assays to quantify potency differences. EC₅₀ values typically range 1–10 nM for both compounds .

How should researchers address discrepancies in PRA-induced transcriptional activation across studies?

Level : Advanced

- Cell-type variability : Test PRA in multiple lines (e.g., HeLa, Jurkat) due to differential PKC isoform expression.

- Time-resolved analysis : Use RNA-seq at 0, 2, 6, and 24 hours to capture dynamic gene expression.

- Data normalization : Include housekeeping genes (e.g., GAPDH) and spike-in controls (e.g., ERCC RNA) for technical variability.

- Meta-analysis : Cross-reference datasets from PubChem (CID 27924) and ChEMBL (CHEMBL1232476) to identify consensus pathways .

What analytical methods are recommended for quantifying PRA purity and stability?

Level : Advanced

- HPLC : Use C18 columns (5 µm, 4.6 × 250 mm) with methanol/water (85:15) mobile phase. Retention time: 12.3 ± 0.5 minutes.

- TLC : Spot on silica gel 60 F₂₅₄ plates; develop in chloroform/methanol (9:1). Rf = 0.65 under UV 254 nm.

- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 635.4 (C₃₆H₅₆O₈) via ESI-QTOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.